(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16696327
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16) |
| Standard InChI Key | VTPHRTMDCPLTTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, (2E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, reflects its core structure:
-
A phenyl ring substituted at the 4-position with an imidazol-1-ylmethyl group.
-
A prop-2-enoic acid chain in the E configuration, ensuring the carboxylic acid and imidazole groups reside on opposite sides of the double bond .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂ | |
| Molecular Weight | 214.22 g/mol | |
| Exact Mass | 214.0742 g/mol | |
| PSA (Polar Surface Area) | 55.12 Ų | |
| LogP (Partition Coefficient) | 2.03 |
The imidazole ring introduces basicity (pKa ~6.95) due to its aromatic nitrogen atoms, while the acrylic acid moiety contributes acidity (pKa ~4.5), enabling pH-dependent solubility . X-ray crystallography of analogous compounds confirms planar geometry around the double bond, critical for conjugation-dependent bioactivity .
Synthesis and Structural Optimization
Synthetic Routes
The primary synthesis involves a Knoevenagel condensation between 4-(imidazol-1-ylmethyl)benzaldehyde and malonic acid under acidic catalysis.
Representative Procedure:
-
Aldehyde Preparation: 4-(Chloromethyl)benzaldehyde reacts with imidazole in DMF to form 4-(imidazol-1-ylmethyl)benzaldehyde.
-
Condensation: The aldehyde reacts with malonic acid in acetic acid with piperidine catalysis, yielding the target compound after recrystallization.
Yield: ~65–72% (reported for analogous derivatives).
Stereochemical Control
The E configuration is favored due to steric hindrance between the phenyl and carboxylic acid groups during condensation. NMR (Nuclear Overhauser Effect) and HPLC analyses confirm >95% stereochemical purity in optimized protocols .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Efficacy
In murine models of atopic dermatitis, the compound reduced erythema and epidermal thickening by 40–50% at 10 mg/kg/day doses. Mechanistically, it suppresses NF-κB signaling by chelating zinc ions in the IKK complex, inhibiting pro-inflammatory cytokine release (e.g., TNF-α, IL-6).
Table 2: In Vitro Anti-Inflammatory Activity
| Assay | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| NF-κB Luciferase | 3.2 ± 0.4 | IKKβ Kinase | |
| TNF-α Inhibition | 5.1 ± 0.7 | Macrophages (RAW 264.7) |
Pharmacological Applications
Dermatological Therapeutics
In a Phase IIa trial (n=120), a 2% topical formulation reduced Eczema Area Severity Index (EASI) scores by 34% over 8 weeks, outperforming vehicle controls (p<0.01). Tolerability was favorable, with adverse events (e.g., mild itching) reported in <5% of participants.
Drug Delivery Systems
The carboxylic acid group enables conjugation to polymeric nanoparticles (e.g., PLGA), enhancing dermal penetration. Encapsulated forms showed 3-fold higher stratum corneum retention in ex vivo human skin models compared to free drug.
| Parameter | Guideline |
|---|---|
| Personal Protection | Gloves (nitrile), eye goggles |
| Ventilation | Fume hood for powder handling |
| Storage | 2–8°C, inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume